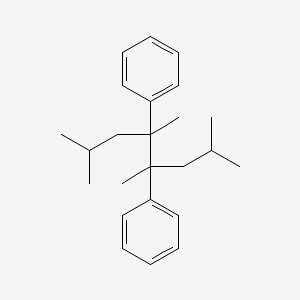
1,1'-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene is a complex organic compound characterized by its unique structure, which includes a central octane chain substituted with four methyl groups and two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene with a tetramethyloctane derivative under Friedel-Crafts conditions. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce the benzene rings to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyloctane: Similar in structure but lacks the benzene rings.
2,4,5,7-Tetramethyloctane: Another structural isomer with different substitution patterns.
Uniqueness
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene is unique due to the presence of both the tetramethyloctane chain and the benzene rings, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler alkanes or benzene derivatives alone.
Propriétés
Numéro CAS |
824400-83-1 |
|---|---|
Formule moléculaire |
C24H34 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(2,4,5,7-tetramethyl-5-phenyloctan-4-yl)benzene |
InChI |
InChI=1S/C24H34/c1-19(2)17-23(5,21-13-9-7-10-14-21)24(6,18-20(3)4)22-15-11-8-12-16-22/h7-16,19-20H,17-18H2,1-6H3 |
Clé InChI |
QJZNVNKOSYSOKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C1=CC=CC=C1)C(C)(CC(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
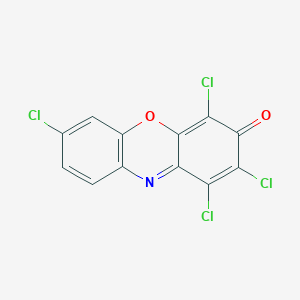

![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14217218.png)

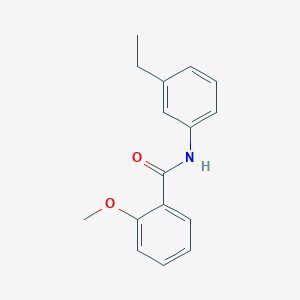

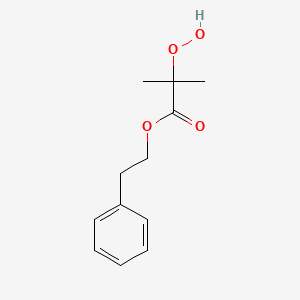
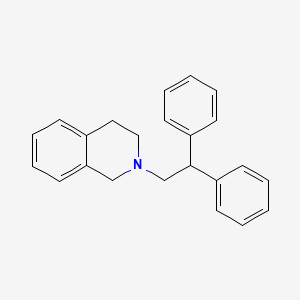
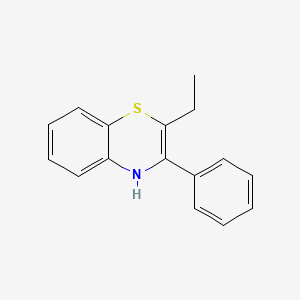
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
